molecular formula C6H11IO2 B3195278 Propanoic acid, 2-methyl-, 1-iodoethyl ester CAS No. 89296-77-5

Propanoic acid, 2-methyl-, 1-iodoethyl ester

Cat. No. B3195278
CAS RN: 89296-77-5
M. Wt: 242.05 g/mol
InChI Key: WWCCPBIJQCYIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-methyl-, 1-iodoethyl ester is a chemical compound with the molecular formula C6H12O2 . It is also known by other names such as ethyl 2-methylpropanoate , ethyl isobutyrate , and ethyl 2,2-dimethylacetate . The compound consists of an ethyl ester group attached to a 2-methylpropanoic acid moiety .

properties

CAS RN

89296-77-5

Product Name

Propanoic acid, 2-methyl-, 1-iodoethyl ester

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

1-iodoethyl 2-methylpropanoate

InChI

InChI=1S/C6H11IO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3

InChI Key

WWCCPBIJQCYIPE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)I

Canonical SMILES

CC(C)C(=O)OC(C)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the chloro compound from Step 1 (2.6 g, 17.3 mmol) in CH3CN (20 mL) at r.t. was added NaI (2.85 g, 19 mmol). The flask was covered with Al foil and the reaction was stirred ON at r.t. The orange suspension was filtered and the filtrate was evaporated to dryness. The crude product was dissolved in Et2O/H2O and the organic phase was washed with aqueous sodium metabisulfite and brine. After drying (MgSO4), filtering, and removal of solvent, a pale brown oil (1.92 g) was obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Sodium iodide (4.5 g, 29.43 mmol) was dissolved in CH3CN (13 mL). Compound 13 (2.16 g, 14.4 mmol) and CH3CN (5 mL) were added and stirred for 6.5 hours. After filtering and concentrating, the reaction solution was diluted with ether (10 mL) and then re-concentrated to give 1.597 g of isobutyric acid 1-iodo-ethyl ester 14 (Yield: 46%). 1HNMR (CDCl3, 500 MHz) δ1.16-1.21 (m, 6H), 2.20 (d, J=5.5 Hz, 3H), 2.45-2.61 (m, 1H), 6.86 (q, J=6.0 Hz, 1H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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